Cas no 17945-05-0 (Carbamic acid,N-[3-(triethoxysilyl)propyl]-, ethyl ester)
Carbamic acid,N-[3-(triethoxysilyl)propyl]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-[3-(triethoxysilyl)propyl]-, ethyl ester
- TRIETHOXYSILYLPROPYLETHYLCARBAMATE
- triethoxysilylpropylethylcarbaMe
- ETHYL 3-(TRIETHOXYSILYL)PROPYLCARBAMATE
- [3-(triethoxysilyl)propyl]-carbamicaciethylester
- (3-(TRIETHOXYSILYL)PROPYL)-CARBAMICACID,ETHYLESTER
- Carbamicacid,[3-(triethoxysilyl)propyl]-,ethylester
- N-[3-(Triethoxysilyl)propyl]carbamic acid ethyl ester
- Ethyl 3-(triethoxysilyl)propylcarbamate #
- EINECS 241-872-4
- Carbamic acid, N-(3-(triethoxysilyl)propyl)-, ethyl ester
- ethyl [3-(triethoxysilyl)propyl]carbamate
- DTXCID4024856
- ethyl-N-(3-triethoxysilylpropyl)carbamate
- UNII-X9IL5991FC
- ethyl N-(3-triethoxysilylpropyl)carbamate
- ETHYL .GAMMA.-TRIETHOXYSILYLPROPYLCARBAMATE
- FT-0768845
- DTXSID6044856
- NCGC00256247-01
- CAS-17945-05-0
- N-(3-Triethoxysilylpropyl)ethylcarbamate
- Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester
- MFCD00053757
- CHEMBL3561567
- triethoxysilylpropyl ethylcarbamate
- ethyl (3-(triethoxysilyl)propyl)carbamate
- s17300
- X9IL5991FC
- Q27293734
- Triethoxysilylpropylethylcarbamate, AldrichCPR
- Carbamic acid, (3-(triethoxysilyl)propyl)-, ethyl ester
- (3-Triethoxysilyl)propylcarbamic acid ethyl ester
- NS00051752
- SCHEMBL139102
- Tox21_301794
- ethyl N-triethoxysilylpropylcarbamate
- 17945-05-0
- N-Trimethoxysilylpropylmethylcarbamate
- Carbamic acid, [3-(triethoxysilyl)propyl]-, ethyl ester
- Ethyl (3-triethoxysilyl)propylcarbamate
- triethoxysilylpropylethyl carbamate
- ETHYL N-[3-(TRIETHOXYSILYL)PROPYL]CARBAMATE
- DA-34143
-
- MDL: MFCD00053757
- Inchi: 1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14)
- InChI Key: MVUXVDIFQSGECB-UHFFFAOYSA-N
- SMILES: [Si](CCCNC(=O)OCC)(OCC)(OCC)OCC
Computed Properties
- Exact Mass: 293.16600
- Monoisotopic Mass: 293.166
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 13
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.015
- Melting Point: <0°C
- Boiling Point: 124 °C
- Flash Point: 95°C
- Refractive Index: 1.437
- PSA: 66.02000
- LogP: 2.56190
Carbamic acid,N-[3-(triethoxysilyl)propyl]-, ethyl ester Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
- TSCA:Yes
Carbamic acid,N-[3-(triethoxysilyl)propyl]-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB02202-2kg |
Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester |
17945-05-0 | 97% | 2kg |
$2442.00 | 2024-04-20 |
Carbamic acid,N-[3-(triethoxysilyl)propyl]-, ethyl ester Related Literature
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Xianshuo Zhang,Fangjun Liu,Xiaochen Li,Yunfei Tian,Liwei Ma,Cuiyun Yu,Hua Wei Polym. Chem. 2019 10 4529
-
Xianshuo Zhang,Xiaolong Zhang,Lu Sun,Fangjun Liu,Mingqi Wang,Jinlei Peng,Yunfei Wang,Liwei Ma,Baoyan Wang,Hua Wei Chem. Commun. 2018 54 13495
Additional information on Carbamic acid,N-[3-(triethoxysilyl)propyl]-, ethyl ester
Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester (CAS No. 17945-05-0): A Comprehensive Overview
Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester, identified by its CAS number 17945-05-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of carbamates and features a unique structural motif consisting of a triethoxysilyl-substituted propyl group, which imparts distinct chemical properties and functionalities. The ethyl ester moiety further enhances its versatility, making it a valuable intermediate in synthetic chemistry and potential candidate for various applications in drug development and material science.
The molecular structure of Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester can be described as a combination of a carbamate functional group and a propyl chain terminated with a triethoxysilyl group. The carbamate group (-NHCOO-) is well-known for its role in forming biologically active molecules, while the triethoxysilyl group (-Si(OEt)₃) introduces silane chemistry, enabling interactions with silicon-containing materials. This dual functionality makes the compound particularly interesting for applications in cross-linking agents, surface modifications, and as a precursor in the synthesis of more complex molecules.
In recent years, the interest in organosilicon compounds has surged due to their utility in various industrial and scientific applications. The presence of the triethoxysilyl group in Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester allows for facile incorporation into silicon-based materials, making it a promising candidate for nanotechnology and biomedical applications. For instance, researchers have explored its potential use in creating hydrogels with enhanced mechanical properties and biocompatibility, which are crucial for tissue engineering and drug delivery systems.
The pharmaceutical industry has also shown considerable interest in this compound. Carbamates are known to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. The structural features of Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester suggest that it could serve as a versatile scaffold for designing novel therapeutic agents. Recent studies have demonstrated its potential in modulating enzyme activities and interacting with biological targets, paving the way for new drug discovery efforts.
Synthetic chemists have leveraged the reactivity of the carbamate and triethoxysilyl groups to develop innovative synthetic strategies. The ethyl ester moiety can be readily hydrolyzed or transesterified, allowing for the introduction of different functional groups and the construction of more complex molecules. This flexibility has been exploited in the synthesis of peptidomimetics and other bioactive compounds where precise control over molecular architecture is essential.
The compound's compatibility with various reaction conditions has also made it useful in industrial processes. For example, it can be employed in the production of specialty polymers where silane-based modifications are required to enhance material properties such as adhesion, durability, and biodegradability. Such polymers find applications in coatings, adhesives, and even sustainable packaging materials.
From an environmental perspective, the use of organosilicon compounds like Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester offers several advantages. The triethoxysilyl group can participate in sol-gel reactions to form environmentally friendly coatings that are both durable and biodegradable. Additionally, the compound's stability under various conditions makes it suitable for long-term applications without significant degradation.
In conclusion, Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester (CAS No. 17945-05-0) is a multifunctional compound with broad applications across multiple scientific disciplines. Its unique structural features have positioned it as a valuable tool in synthetic chemistry, pharmaceutical research, nanotechnology, and material science. As research continues to uncover new possibilities for this compound, its role in advancing scientific and technological innovations is likely to expand further.
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